molecular formula C23H17NO6 B6254626 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid CAS No. 676485-93-1

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid

Cat. No. B6254626
CAS RN: 676485-93-1
M. Wt: 403.4
InChI Key:
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid, also known as FMADC, is an organic molecule that has been studied for its potential applications in the field of medicinal chemistry. FMADC is a versatile molecule that has been investigated for its ability to act as a ligand, as well as a catalytic agent in various biochemical reactions.

Synthesis Methods

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid can be synthesized through a variety of methods. One method involves the reaction of 4-aminobenzoic acid with 4-chloro-9-fluorenemethanol in the presence of a base catalyst, such as potassium carbonate, to form 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid. Another method involves the reaction of 9-fluorenemethanol with 4-chlorobenzoic acid in the presence of a base catalyst, such as potassium carbonate, to form 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid. Additionally, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid can also be synthesized through the reaction of 4-aminobenzoic acid with 4-chloro-9-fluorenemethanol in the presence of a base catalyst, such as potassium carbonate, followed by the reaction of the resulting product with 4-chlorobenzoic acid in the presence of a base catalyst, such as potassium carbonate.

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid has been studied for its potential applications in the field of medicinal chemistry. 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid has been investigated for its ability to act as a ligand, as well as a catalytic agent in various biochemical reactions. Additionally, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid has been studied for its ability to act as a fluorescent probe in the detection of various biological targets, such as proteins and enzymes. Additionally, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid has been studied for its potential applications in the field of drug delivery, as it has been found to be able to bind to various drug molecules, such as antibiotics and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid is largely dependent on its ability to act as a ligand or a catalytic agent in various biochemical reactions. When 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid acts as a ligand, it binds to the target molecule, forming a complex that is able to interact with the target molecule in a specific way. Additionally, when 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid acts as a catalytic agent, it facilitates the reaction of the target molecule with other molecules, such as enzymes or substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid are largely dependent on its mechanism of action. When 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid acts as a ligand, it can bind to the target molecule and alter its properties, such as its shape, size, and/or charge. Additionally, when 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid acts as a catalytic agent, it can facilitate the reaction of the target molecule with other molecules, such as enzymes or substrates, which can lead to changes in the biochemical and physiological properties of the target molecule.

Advantages and Limitations for Lab Experiments

The advantages of using 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid in laboratory experiments include its ability to act as a ligand or a catalytic agent in various biochemical reactions, as well as its ability to bind to various drug molecules, such as antibiotics and anti-cancer drugs. Additionally, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid has been found to be a stable molecule, which makes it ideal for use in laboratory experiments.
The limitations of using 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid in laboratory experiments include its potential toxicity, as well as its potential to interfere with other biochemical reactions. Additionally, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid has been found to be a relatively expensive molecule, which may limit its use in laboratory experiments.

Future Directions

The potential future directions of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid include its use as a drug delivery system, as well as its use in the detection of various biological targets, such as proteins and enzymes. Additionally, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid could be used to create new ligands and catalysts for various biochemical reactions, as well as to develop new fluorescent probes for the detection of various biological targets. Additionally, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid could be used to develop new drug delivery systems, as well as to develop new drugs and therapies for the treatment of various diseases. Finally, 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid could be used to develop new analytical techniques for the detection and quantification of various molecules, such as proteins and enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid' involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the deprotection of the amine group. The carboxylic acid groups are then introduced through a series of reactions, followed by deprotection of the fluorenyl group and final purification.", "Starting Materials": [ "4-aminobenzoic acid", "9H-fluorene", "methyl chloroformate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group with methyl chloroformate and triethylamine", "Introduction of the fluorenyl group through reaction with 9H-fluorene and acetic anhydride", "Deprotection of the amine group with hydrochloric acid", "Introduction of the first carboxylic acid group through reaction with sodium hydroxide and carbon dioxide", "Introduction of the second carboxylic acid group through reaction with sodium hydroxide and carbon dioxide", "Deprotection of the fluorenyl group with hydrochloric acid", "Purification through recrystallization from diethyl ether and water" ] }

CAS RN

676485-93-1

Product Name

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzene-1,3-dicarboxylic acid

Molecular Formula

C23H17NO6

Molecular Weight

403.4

Purity

95

Origin of Product

United States

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